9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine
Description
Properties
IUPAC Name |
9-[3-(4-bromopyrazol-1-yl)propyl]purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN7/c12-8-4-17-19(5-8)3-1-2-18-7-16-9-10(13)14-6-15-11(9)18/h4-7H,1-3H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMUVBVDSFJUCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCN2C=NC3=C(N=CN=C32)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through a cycloaddition reaction involving hydrazine and an appropriate alkyne.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Alkylation: The brominated pyrazole is alkylated with a suitable alkyl halide to introduce the propyl chain.
Coupling with purine: The final step involves coupling the alkylated pyrazole with a purine derivative under basic conditions.
Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine undergoes various chemical reactions, including:
Substitution reactions: The bromine atom on the pyrazole ring can be substituted with different nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It exhibits cytotoxic effects against various cancer cell lines, including:
- Mechanism of Action : The compound selectively binds to specific enzyme active sites, potentially inhibiting their activity. This selective binding is attributed to the presence of the bromine atom on the pyrazole ring .
Dual Inhibitor Properties
This compound has been identified as a dual inhibitor for targets such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor). In vitro studies have shown varying degrees of potency against these targets, making it a candidate for further development in cancer therapeutics .
Antimicrobial Activity
There is emerging evidence that compounds with similar structures can exhibit antibacterial and antifungal properties, particularly against multidrug-resistant strains. Further exploration of this compound's activity in this area could lead to novel treatments for infections resistant to conventional therapies .
Study on Anticancer Efficacy
A recent study evaluated the efficacy of various compounds similar to 9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine in inhibiting tumor growth in MCF-7 breast cancer models. The results indicated that compounds with similar scaffolds showed significant inhibition of cell proliferation and induced apoptosis .
Investigation into Antimicrobial Properties
Another study focused on evaluating the antimicrobial potential of pyrazole derivatives, including this compound, against resistant bacterial strains. Results showed promising activity, suggesting further investigation into its use as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine involves its interaction with specific molecular targets. The bromine atom on the pyrazole ring allows for selective binding to enzyme active sites, potentially inhibiting their activity . The purine core can interact with nucleic acids, affecting various biological pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Propyl Chain
Triazole Derivatives
- Example : 9-(3-(4-Phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)propyl)-9H-purin-6-amine (C₁₉H₂₂N₈S)
- Key Differences :
- The propyl chain terminates in a triazole-thio group instead of bromopyrazole.
- Impact: The triazole-thio substituent may improve binding to enzymes like tRNA synthetases, as seen in related compounds targeting Staphylococcus aureus .
Thiophenyl and Halogenated Derivatives
- Example: 8-((4-Chloro-2-iodophenyl)thio)-9-(3-(isopropylamino)propyl)-9H-purin-6-amine (PU-HJP36) Key Differences:
- Substitution at the 8-position with a halogenated arylthio group (vs.
- The propyl chain includes an isopropylamino group, introducing basicity. Impact: The 8-thio substitution and isopropylamine enhance interactions with endoplasmic reticulum proteins, as observed in epichaperome probes .
Simpler Alkyl Chains
Electronic and Steric Effects
- Bromopyrazole vs. Other Substituents :
- The 4-bromo-pyrazole in the target compound introduces steric bulk and electronegativity, which may enhance binding to hydrophobic pockets or metal-containing active sites. In contrast, sulfur-containing groups (e.g., thioether in ) improve solubility but reduce lipophilicity .
- Halogen Positioning : Bromine on the pyrazole (target) vs. purine ring () creates distinct electronic environments. The former may stabilize π-π stacking, while the latter could interfere with base-pairing in nucleic acids .
Comparative Data Table
Research Findings and Implications
- Triazole and Thiophenyl Analogues : Demonstrated efficacy in targeting microbial enzymes () and chaperone proteins (), highlighting the role of heterocyclic substituents in specificity.
- SAR Insights : The propyl chain length and terminal group electronics critically influence target engagement. Bromopyrazole’s balance of hydrophobicity and polarity may optimize blood-brain barrier penetration compared to bulkier triazoles .
Biological Activity
9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine (CAS No. 1499402-58-2) is a synthetic compound that belongs to the purine analogs class and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Achieved through cycloaddition reactions involving hydrazine and an appropriate alkyne.
- Bromination : The pyrazole ring is brominated using bromine or N-bromosuccinimide (NBS).
- Alkylation : The brominated pyrazole undergoes alkylation with a suitable alkyl halide to introduce the propyl chain.
- Coupling with Purine : The final step involves coupling the alkylated pyrazole with a purine derivative under basic conditions.
Biological Activity
The compound exhibits a range of biological activities attributed to its structural features, particularly the brominated pyrazole moiety and the purine core.
Antimicrobial Activity
Pyrazole derivatives have been reported to possess significant antimicrobial properties. Studies indicate that compounds similar to this compound demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Effects
Research has shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a study demonstrated that certain pyrazole compounds exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Potential
The compound's potential as an anticancer agent is supported by findings that suggest it may inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies have highlighted its effectiveness against various cancer models, including breast cancer cell lines .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atom on the pyrazole ring facilitates selective binding to enzyme active sites, potentially inhibiting their activity. This mechanism is crucial for its anti-inflammatory and anticancer effects .
Comparative Analysis
A comparison with similar compounds reveals distinct biological profiles:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline | Structure | Antimicrobial |
| 4-bromo-1-(3-methoxypropyl)-1H-pyrazole | Structure | Anti-inflammatory |
| This compound | Structure | Anticancer |
Case Studies
Several studies have explored the biological activity of related pyrazole compounds:
- Anti-inflammatory Study : A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory properties using a carrageenan-induced rat paw edema model. Compounds demonstrated significant inhibition rates compared to ibuprofen, indicating potential therapeutic applications .
- Anticancer Research : Investigations into the anticancer properties of phenylpyrazolo derivatives revealed potent inhibitory effects on tumor growth in various cancer models, highlighting their promise as multitarget inhibitors in cancer therapy .
Q & A
Q. Basic Research Focus
- Preparative HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 5%→95% ACN over 30 min) .
- Countercurrent chromatography : For large-scale isolation, employ a hexane:ethyl acetate:methanol:water (5:5:5:5) system to separate regioisomers .
- Crystallization : Diffuse diethyl ether vapor into a saturated DCM solution to grow single crystals for structural validation .
How do modifications at the purine 8-position affect target protein binding kinetics?
Advanced Research Focus
Substituents at C8 directly modulate steric and electronic interactions with ATP-binding pockets:
| Substituent | Target Protein | Kd (nM) | Reference |
|---|---|---|---|
| -S-(3,5-Cl₂C₆H₃) | Hsp90 | 12 ± 2 | |
| -S-(4-Cl-2-NO₂C₆H₃) | ERα | 85 ± 5 |
- Methodology : Surface plasmon resonance (SPR) at 25°C with immobilized protein (100 RU) and compound concentrations (0.1–1000 nM) .
What strategies mitigate byproduct formation during N-alkylation steps?
Q. Advanced Research Focus
- Temperature control : Maintain <30°C to suppress N7 alkylation (which forms inactive isomers) .
- In situ monitoring : Track reaction progress via TLC (Rf = 0.3 in 10% MeOH/CH₂Cl₂ ) or HPLC (retention time shift from 8.2→10.5 min ).
- Quench protocol : Add ice-cold ammonium chloride (10 mL/g substrate) immediately post-reaction to terminate residual alkylating agents .
Which crystallographic methods are suitable for determining its 3D structure and binding conformation?
Q. Advanced Research Focus
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to resolve bromine anomalous scattering .
- Refinement : SHELXL-2018 with twin refinement (BASF parameter) for twinned crystals .
- Visualization : ORTEP-3 for Windows to generate publication-quality thermal ellipsoid plots .
How to design experiments assessing stability under physiological conditions?
Q. Basic Research Focus
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS at 0, 24, 48 hours. Half-life >72 hours indicates suitability for in vivo studies .
- Oxidative resistance : Expose to 1 mM H₂O₂ and monitor thiourea oxidation products (m/z +16 Da) .
What computational approaches predict interactions with Hsp90 or other chaperone proteins?
Q. Advanced Research Focus
- Docking : AutoDock Vina with AMBER forcefield (grid center: ATP-binding site residues Asp93/Asn106) .
- MD simulations : GROMACS (50 ns trajectory) to assess binding pose stability (RMSD <1.5 Å) .
- Free energy calculations : MM-PBSA analysis to rank substituent contributions (ΔGbinding = -9.2 kcal/mol for Br vs. -6.8 kcal/mol for Cl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
